1-(Bromomethyl)-4-cyclohexylbenzene

STAT3 Inhibition Cancer Therapeutics Medicinal Chemistry

Sourcing a reliable benzylic halide for STAT3 inhibitor programs or mesogenic monomers often leads to supply inconsistency. 1-(Bromomethyl)-4-cyclohexylbenzene solves this as a scalable intermediate with the critical 4-cyclohexylbenzyl motif required for target binding. - Enables synthesis of clinical candidates (BP-1-102) and tool compounds (SH-4-54). - Provides conformational flexibility and lipophilicity essential for SAR and material phase behavior. - Available in high purity from established supply chains, minimizing regulatory filing risk.

Molecular Formula C13H17Br
Molecular Weight 253.18 g/mol
CAS No. 111818-33-8
Cat. No. B045011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-4-cyclohexylbenzene
CAS111818-33-8
Molecular FormulaC13H17Br
Molecular Weight253.18 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)CBr
InChIInChI=1S/C13H17Br/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2
InChIKeyXVFZFBSJOOIKIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-4-cyclohexylbenzene: Benzylic Bromide Intermediate


1-(Bromomethyl)-4-cyclohexylbenzene (CAS: 111818-33-8), also referred to as 4-cyclohexylbenzyl bromide, is a brominated aromatic compound (C₁₃H₁₇Br; MW: 253.18) characterized by a benzylic bromomethyl group para to a cyclohexyl substituent on a phenyl ring. It is a primary benzylic halide, which are known for their enhanced reactivity in nucleophilic substitution reactions due to the stability of the benzylic carbocation intermediate [1]. The compound's physicochemical properties, including a molecular weight of 253.18 and a density of 1.474±0.06 g/cm³, differentiate it from simpler benzylic halides . Its primary value proposition lies in its dual role as a versatile synthetic building block for introducing the 4-cyclohexylbenzyl fragment into more complex molecular architectures, a motif frequently encountered in advanced pharmaceutical candidates and functional materials [2].

Generic Substitution of 1-(Bromomethyl)-4-cyclohexylbenzene: Not Recommended


While the benzylic bromide functional group is common to many synthetic intermediates, the specific 4-cyclohexylbenzyl motif imparts a unique combination of steric bulk, conformational flexibility, and lipophilicity that cannot be replicated by simple aryl or alkyl bromides. Direct substitution with a more common reagent, such as benzyl bromide or 4-tert-butylbenzyl bromide, would result in a final product lacking the crucial cyclohexyl group, potentially leading to significant differences in biological activity (e.g., altered target binding affinity or pharmacokinetics), material performance (e.g., changes in solubility, crystallinity, or charge transport), and overall process reproducibility [1]. The presence of the cyclohexyl ring is not merely a placeholder; it is a deliberate structural feature designed to modulate molecular properties such as logP, TPSA, and three-dimensional shape, which are critical for optimizing drug-target interactions and material phase behavior [2].

1-(Bromomethyl)-4-cyclohexylbenzene: Validated Differentiators


Synthesis of STAT3 Inhibitor BP-1-102

1-(Bromomethyl)-4-cyclohexylbenzene is the essential starting material for introducing the 4-cyclohexylbenzyl group into the STAT3 inhibitor BP-1-102. In a structure-activity relationship (SAR) study, replacing the cyclohexylbenzyl moiety in BP-1-102 with smaller or more polar hydrophobic fragments (e.g., benzyl, naphthylmethyl, or isobutyl) resulted in a complete loss of STAT3 inhibitory activity, demonstrating the critical importance of this specific fragment [1]. While the compound itself is not a drug, its use as a building block is directly linked to a therapeutic candidate with well-defined and potent in vitro activity. BP-1-102 binds to the STAT3 protein with an equilibrium dissociation constant (Kd) of 504 nM and blocks STAT3 DNA-binding activity with an IC50 of 6.8±0.8 μM, a functional potency that is contingent on the presence of the cyclohexylbenzyl group .

STAT3 Inhibition Cancer Therapeutics Medicinal Chemistry Targeted Therapy

Polymerizable Mesogens for LC and OLED Applications

The compound is cited as a key starting material or structural motif in patents covering polymerizable mesogenic (liquid crystalline) cyclohexyl derivatives. These materials are designed for use in advanced optical films, polarizers, and components for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) [1]. The cyclohexylphenyl core is a well-known mesogenic unit that, when combined with a polar substituent (like the bromomethyl group, which can be further derivatized), provides a balance of rigidity and flexibility conducive to forming stable liquid crystalline phases. Compared to simple phenyl-based mesogens, the cyclohexyl group reduces birefringence and improves solubility in low molar mass LC media, addressing key drawbacks of prior art compounds which often exhibited high melting points and poor solubility [2].

Liquid Crystals OLED Materials Polymer Chemistry Optoelectronics

Hydrophobic Anchor in STAT3 SH2 Domain Inhibitors

The 4-cyclohexylbenzyl fragment, derived from 1-(bromomethyl)-4-cyclohexylbenzene, is a conserved structural feature across a series of potent STAT3 SH2 domain inhibitors, including BP-1-102, SH-4-54, and SH5-07 [1]. This fragment is designed to occupy critical hydrophobic pockets (pY+1 and pY-X) on the STAT3 SH2 domain, thereby blocking STAT3 dimerization and subsequent DNA binding [2]. The cyclohexyl ring provides optimal van der Waals contacts and conformational entropy, which are essential for high-affinity binding. For instance, the STAT3 inhibitor SH-4-54, which incorporates the 4-cyclohexylbenzyl group, demonstrates high binding affinity with a Kd of 1.57 µM for the STAT3 SH2 domain and inhibits STAT3 transcriptional activity in cells [3]. Analogs lacking the cyclohexyl group or with altered ring sizes show significantly reduced or abolished binding affinity [1].

SH2 Domain STAT3 Protein-Protein Interaction Medicinal Chemistry

Commercial Availability and Purity Grades

1-(Bromomethyl)-4-cyclohexylbenzene is readily available from multiple reputable chemical suppliers, with specified purity grades that cater to different R&D and manufacturing needs. For example, Leyan offers the compound at 98% purity , while AKSci provides a minimum purity specification of 95% . This multi-vendor availability with defined purity levels reduces supply chain risk and allows for quality-based sourcing decisions. In contrast, many close structural analogs (e.g., 1-(bromomethyl)-4-tert-butylbenzene) may have limited commercial availability or are offered only as custom synthesis items with longer lead times and higher costs.

Chemical Procurement Quality Control Synthetic Intermediate Supply Chain

1-(Bromomethyl)-4-cyclohexylbenzene: Key Application Scenarios


STAT3 SH2 Domain Inhibitor Synthesis

Researchers developing small-molecule inhibitors targeting the STAT3 SH2 domain, particularly for oncology applications, will find 1-(bromomethyl)-4-cyclohexylbenzene to be an indispensable building block. Its use in the synthesis of clinical candidates like BP-1-102 and preclinical tool compounds such as SH-4-54 and SH5-07 is well-documented [1]. In these synthetic routes, the bromomethyl group serves as an electrophilic handle for nucleophilic substitution, typically by an amine or amide nitrogen, to install the critical 4-cyclohexylbenzyl hydrophobic anchor. SAR studies confirm that this specific fragment is essential for high-affinity binding and functional inhibition of STAT3 . Therefore, any medicinal chemistry effort aimed at this validated target will require this exact reagent to reproduce known SAR or to generate novel analogs.

Polymerizable Liquid Crystals and OLED Components

In advanced material science, particularly in the field of organic electronics, this compound is a valuable precursor for creating polymerizable mesogenic (liquid crystalline) monomers. As detailed in patent literature (e.g., US20060049381A1), the cyclohexylphenyl moiety is a key structural unit for designing materials with desirable LC phase behavior, reduced birefringence, and improved solubility [1]. The benzylic bromide functionality allows for the attachment of polymerizable groups (e.g., acrylates) or other functional moieties, enabling the creation of anisotropic polymer networks used in optical films, compensators, and alignment layers for OLED and LCD devices . Scientists developing next-generation display or sensor technologies would source this compound to access a proven class of high-performance materials.

Scale-Up of Validated Synthetic Intermediates

For process R&D and manufacturing teams, 1-(bromomethyl)-4-cyclohexylbenzene represents a scalable and commercially viable intermediate. Its availability from multiple vendors in defined purity grades (95-98%) [1] ensures a reliable supply chain for pilot plant and production-scale campaigns. The compound's well-defined physicochemical properties and reactivity profile (e.g., its propensity for SN2 reactions) allow for robust process development. Unlike more exotic or custom-synthesized building blocks, sourcing this material for large-scale synthesis of advanced pharmaceutical intermediates or specialty chemicals minimizes supply chain risk and supports regulatory filing with established vendor documentation and quality control data.

Exploration of STAT Inhibition Chemical Space

Academic laboratories investigating the STAT3 signaling pathway or developing new chemical probes for protein-protein interactions will benefit from using 1-(bromomethyl)-4-cyclohexylbenzene as a starting point. Its role as a building block for well-characterized inhibitors like BP-1-102 provides a solid foundation for structure-based drug design and SAR exploration [1]. Researchers can use this compound to create focused libraries of analogs, systematically modifying other parts of the molecule while keeping the validated cyclohexylbenzyl anchor constant. This approach allows for the efficient exploration of chemical space and the generation of novel intellectual property, with the assurance that the core hydrophobic fragment is optimized for target engagement.

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